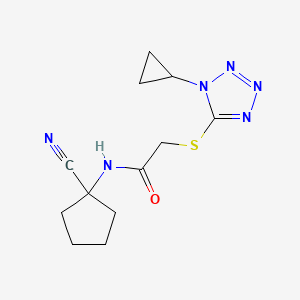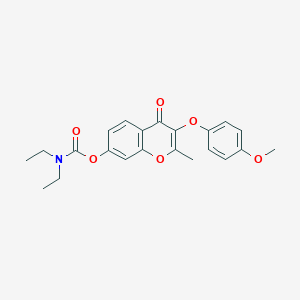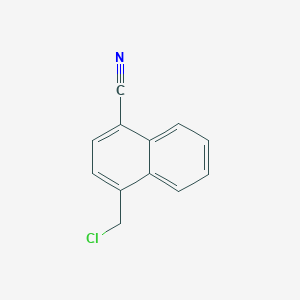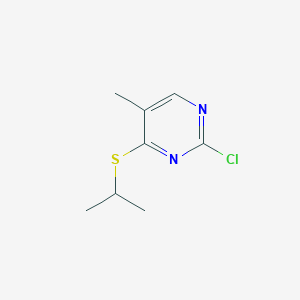
N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide, commonly known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been thoroughly investigated.
Mécanisme D'action
CCT137690 inhibits the activity of CHK1 by binding to its ATP-binding site. CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. Upon DNA damage, CHK1 is activated and phosphorylates several downstream targets, leading to cell cycle arrest and DNA repair. By inhibiting CHK1 activity, CCT137690 prevents the activation of these downstream targets, leading to increased cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCT137690 have been extensively studied in preclinical models. In cancer cells, CCT137690 has been shown to induce DNA damage, leading to increased cell death. Furthermore, CCT137690 has been shown to have a synergistic effect when used in combination with other cancer therapies, such as PARP inhibitors. In addition, CCT137690 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCT137690 is its specificity for CHK1, which reduces the risk of off-target effects. Furthermore, CCT137690 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of CCT137690 is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of CCT137690. One potential application is in the treatment of tumors with DNA repair deficiencies, such as BRCA1/2-mutated tumors. CCT137690 has been shown to sensitize these tumors to DNA-damaging agents, making it a promising candidate for combination therapy. Furthermore, the development of more soluble analogs of CCT137690 could lead to improved in vivo efficacy. Finally, the use of CCT137690 in combination with other cancer therapies, such as immune checkpoint inhibitors, could lead to improved outcomes in cancer patients.
Méthodes De Synthèse
CCT137690 can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis begins with the reaction of 1-cyanocyclopentene with methylamine to yield 1-cyanocyclopentylamine. This intermediate is then reacted with 1-cyclopropyltetrazole-5-thiol to form the desired compound, CCT137690. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
CCT137690 has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including CHK1, which plays a crucial role in DNA damage response and cell cycle regulation. Preclinical studies have demonstrated that CCT137690 can sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, leading to increased cell death. Furthermore, CCT137690 has been shown to have synergistic effects when used in combination with other cancer therapies, such as PARP inhibitors.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c13-8-12(5-1-2-6-12)14-10(19)7-20-11-15-16-17-18(11)9-3-4-9/h9H,1-7H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHQMIZBTLOFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CSC2=NN=NN2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-methoxypropyl)-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2823470.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2823471.png)
![(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2823473.png)
![7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2823476.png)


![N-[cyano(cyclopropyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B2823484.png)



![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2823488.png)